![molecular formula C8H6ClNaO5S B3366023 Sodium 4-[(chloroacetyl)oxy]benzene-1-sulfonate CAS No. 130952-27-1](/img/structure/B3366023.png)
Sodium 4-[(chloroacetyl)oxy]benzene-1-sulfonate
Vue d'ensemble
Description
Sodium 4-[(chloroacetyl)oxy]benzene-1-sulfonate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its sulfonate group, which imparts unique properties, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-[(chloroacetyl)oxy]benzene-1-sulfonate typically involves the reaction of 4-hydroxybenzenesulfonic acid with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified and dried for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 4-[(chloroacetyl)oxy]benzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form 4-hydroxybenzenesulfonic acid and chloroacetic acid.
Oxidation and Reduction: It can participate in redox reactions depending on the reagents used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Substitution: Various substituted derivatives depending on the nucleophile.
Hydrolysis: 4-Hydroxybenzenesulfonic acid and chloroacetic acid.
Oxidation: Oxidized derivatives of the benzene ring.
Applications De Recherche Scientifique
Sodium 4-[(chloroacetyl)oxy]benzene-1-sulfonate finds applications in several scientific research areas:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays and as a labeling reagent for biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of surfactants and as a component in various industrial formulations.
Mécanisme D'action
The mechanism of action of Sodium 4-[(chloroacetyl)oxy]benzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group enhances its solubility and reactivity, allowing it to participate in various biochemical pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function.
Comparaison Avec Des Composés Similaires
Sodium dodecylbenzenesulfonate: Another sulfonate compound used as a surfactant.
Sodium laureth sulfate: A widely used surfactant in personal care products.
Sodium 2-acryloxy ethan-1-oxy(3-pentadecyl) benzene sulfonate: A sulfonated surfactant derived from renewable resources.
Uniqueness: Sodium 4-[(chloroacetyl)oxy]benzene-1-sulfonate is unique due to its chloroacetyl group, which imparts distinct reactivity compared to other sulfonate compounds. This makes it particularly valuable in applications requiring specific chemical modifications and interactions.
Propriétés
IUPAC Name |
sodium;4-(2-chloroacetyl)oxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO5S.Na/c9-5-8(10)14-6-1-3-7(4-2-6)15(11,12)13;/h1-4H,5H2,(H,11,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPPYKWVLXMVHG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)CCl)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635039 | |
| Record name | Sodium 4-[(chloroacetyl)oxy]benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130952-27-1 | |
| Record name | Sodium 4-[(chloroacetyl)oxy]benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


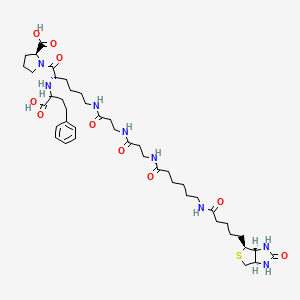

![[2-Hydroxy-3-[(1-oxoallyl)oxy]propyl]trimethylammonium chloride](/img/structure/B3365988.png)
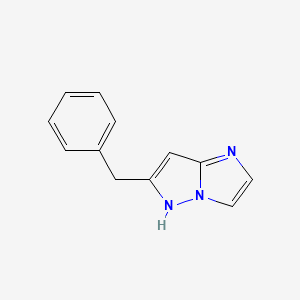
![cis-Hexahydro-cyclopenta[c]pyrrol-4-onehydrochloride](/img/structure/B3365996.png)

![Cyclohexane,bis[(ethenyloxy)methyl]-](/img/structure/B3366006.png)
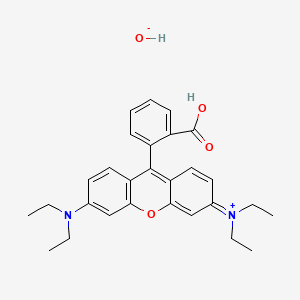

![5-Oxo-hexahydro-pyrrolo[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B3366026.png)
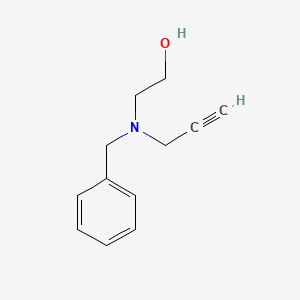
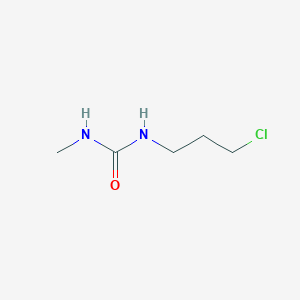

![2,2,2-trifluoroethyl N-{3-[(dimethylamino)methyl]phenyl}carbamate hydrochloride](/img/structure/B3366049.png)
